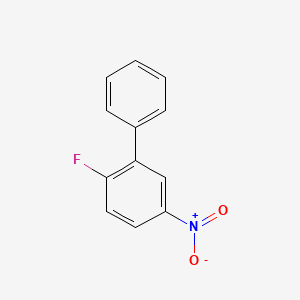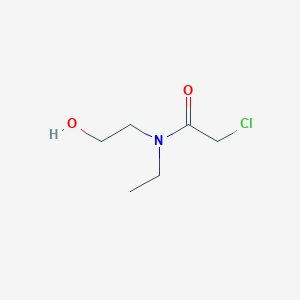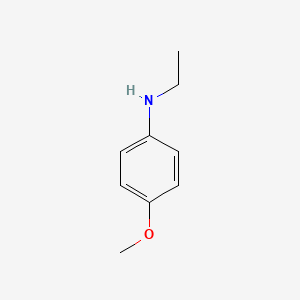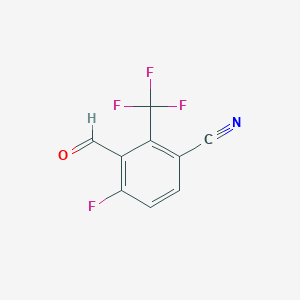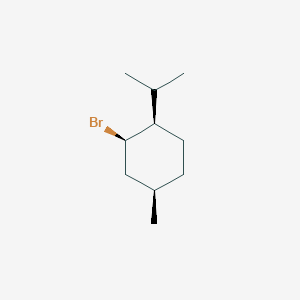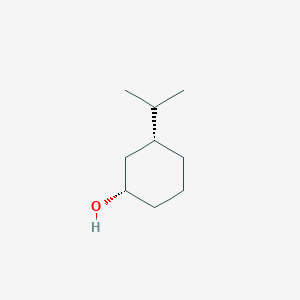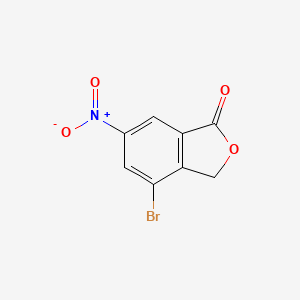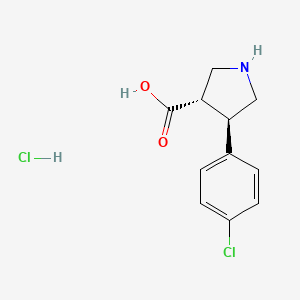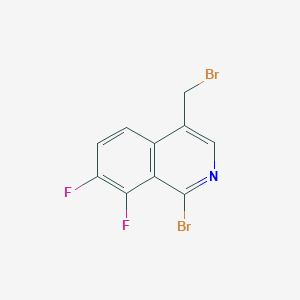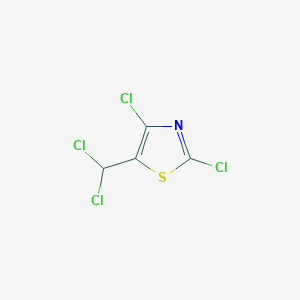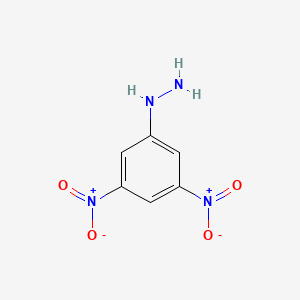
Hydrazine, (3,5-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Hydrazine, (3,5-dinitrophenyl)-” is a compound that is related to 2,4-Dinitrophenylhydrazine (DNPH), a red to orange solid . It is a substituted hydrazine and is relatively sensitive to shock and friction . DNPH is used as a reagent in instructional laboratories for qualitative organic analysis . It is used to detect ketones and aldehydes .
Synthesis Analysis
The synthesis of DNPH involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . It attaches at the carbon-oxygen double bond to give an intermediate compound which then loses a molecule of water and results in the formation of a condensed chromogen .Molecular Structure Analysis
The molecular and crystal structure of DNPH has been analyzed . The intra- and intermolecular hydrogen bonds in DNPH have been investigated by vibrational spectroscopic analysis .Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Physical And Chemical Properties Analysis
DNPH is a solid (powder) with a dark orange - dark red color . It has a characteristic odor and a melting point of around 200 °C . It is a flammable solid .Mechanism of Action
Safety and Hazards
Future Directions
Research on DNPH and related compounds is ongoing. For instance, a novel chromone-based Schiff base was designed and synthesized by condensing an equimolar amount of 3-formyl chromone and 2,4-dinitro phenyl hydrazine . This compound was developed as a potent colorimetric and fluorescent molecular probe to recognize Hg2+ ions over other competitive metal ions . This indicates potential future directions in the development of new molecules with various applications .
properties
CAS RN |
105002-68-4 |
|---|---|
Molecular Formula |
C6H6N4O4 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
(3,5-dinitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6N4O4/c7-8-4-1-5(9(11)12)3-6(2-4)10(13)14/h1-3,8H,7H2 |
InChI Key |
WZIYOAXCQCLEAL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



